Cas no 922862-70-2 (2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one)

2-(2-Chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core with chlorophenyl and methoxyphenyl substituents. This structure imparts potential pharmacological activity, making it a candidate for further research in medicinal chemistry. The chlorophenyl group enhances lipophilicity and binding affinity, while the methoxyphenyl moiety may contribute to electronic modulation and metabolic stability. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The compound is suitable for applications in drug discovery, particularly in targeting enzymes or receptors where such scaffolds are relevant. High purity and synthetic reproducibility ensure reliability in experimental settings.
2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one structure
922862-70-2 structure
Product Name:2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
CAS No:922862-70-2
MF:C18H15ClN2O2
MW:326.776903390884
CID:5497226
Update Time:2025-06-08

2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
    • 2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C18H15ClN2O2/c1-23-15-8-6-13(7-9-15)17-10-11-18(22)21(20-17)12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3
    • InChI Key: RQMPDHLWXQXRLJ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC=C2Cl)N=C(C2=CC=C(OC)C=C2)C=C1

2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

Recent Advances in the Study of 2-(2-Chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS: 922862-70-2)

In recent years, the compound 2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS: 922862-70-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridazinone core, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Recent research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy as a selective inhibitor of certain enzymes involved in inflammatory pathways. The study demonstrated that 2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one exhibits a high binding affinity to these targets, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.

Another significant advancement comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's synthetic optimization. Researchers developed a more efficient and scalable synthesis route for 922862-70-2, improving yield and purity while reducing production costs. This breakthrough is particularly relevant for industrial-scale manufacturing, addressing previous challenges associated with the compound's complex structure.

Pharmacokinetic studies have also progressed, with recent data indicating favorable absorption and distribution profiles in preclinical models. A 2023 publication in European Journal of Pharmaceutical Sciences reported that the compound demonstrates good oral bioavailability and tissue penetration, with a half-life suitable for once-daily dosing regimens. These properties enhance its attractiveness as a drug candidate.

Emerging research has begun investigating the compound's potential in oncology applications. Preliminary in vitro studies suggest that 2-(2-chlorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one may exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. The mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis, as detailed in a recent Cancer Research Communications article (2024).

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts are focused on addressing issues related to metabolic stability and potential off-target effects. Several research groups are employing structure-activity relationship (SAR) studies to optimize the molecular scaffold while preserving its therapeutic benefits.

The growing body of research on 922862-70-2 underscores its importance in modern drug discovery. As investigations continue to uncover its multifaceted biological activities and refine its chemical properties, this compound represents a valuable asset in the development of novel therapeutic agents across multiple disease areas.

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